molecular formula C17H22Cl2N2 B2637533 (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride CAS No. 221095-77-8

(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride

Cat. No. B2637533
CAS RN: 221095-77-8
M. Wt: 325.28
InChI Key: BAMSAJVLGUBXDK-UHFFFAOYSA-N
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Description

“(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1511585-69-5. It has a molecular weight of 249.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2.2ClH/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis Processes

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine The synthesis of 3-amino-1-benzhydrylazetidine, a compound closely related to (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride, was streamlined in a two-step process. Starting from commercially available 1-benzhydrylazetidin-3-ol, the procedure involved reacting with methanesulfonyl chloride and triethylamine in acetonitrile. This resulted in the formation of a mesylate intermediate, which upon treatment with ammonium hydroxide/isopropanol in a Parr reactor at ∼70°C, yielded the titled compound as mono acetate salt in 72–84% yield. This synthesis pathway highlights a structured approach to obtaining related azetidine compounds efficiently (Li et al., 2006).

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol In a similar context, an improved synthesis method for 1-benzhydrylazetidin-3-ol was developed. This method is pertinent due to the structural similarity of 1-benzhydrylazetidin-3-ol to the compound of interest. The one-pot, multikilogram-scale process was capable of minimizing impurity content and effectively scaling up production, yielding the product with 99.3% purity and 80% yield. The significance of this process lies in its high yield and purity, demonstrating the industrial applicability of synthesizing related compounds (Reddy et al., 2010).

Antimicrobial Applications

Synthesis and Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine A series of derivatives, including 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, were synthesized and evaluated for their antibacterial and antifungal activities. The structural characteristics and variable degree of activity exhibited by these compounds emphasize the potential of similar structures in antimicrobial applications (Visagaperumal et al., 2010).

Synthesis and Biological Evaluation of Novel Azetidine Derivative A novel azetidine derivative was synthesized and structurally confirmed using various spectroscopic methods. The derivative showed acceptable results in antibacterial and antifungal activity assays, suggesting the antimicrobial potential of azetidine-based compounds (Rao, Prasad, & Rao, 2013).

Catalytic and Biological Activity

Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles and Their Catalytic Evaluation The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their subsequent conversion into unsymmetrical NCN′ and PCN pincer palladacycles highlighted their catalytic activities. The study emphasizes the utility of these compounds in catalysis, showing good activity and selectivity (Roffe et al., 2016).

Diiron(III) Complexes of Tridentate 3N Ligands as Functional Models for Methane Monooxygenases Diiron(III) complexes, involving various methanamine derivatives, were investigated as functional models for methane monooxygenases. These complexes demonstrated efficient catalytic hydroxylation of alkanes, revealing the potential of such structures in catalytic applications (Sankaralingam & Palaniandavar, 2014).

Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity in Red Light Iron(III) complexes with methanamine derivatives were synthesized and their properties studied for photocytotoxicity in red light. These complexes showed potent activity, demonstrating the applicability of such structures in biomedical imaging and therapy (Basu et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2.2ClH/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,14,17H,11-13,18H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMSAJVLGUBXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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